Sigma-1/DAT Selectivity Reversal Relative to Rimcazole Defines Unique Polypharmacology
The target compound (24) exhibits a sigma-1/DAT Ki ratio of 0.17, indicating a ~5.9-fold binding preference for sigma-1 receptors over the dopamine transporter. This selectivity profile is inverted compared to rimcazole (ratio = 4.05, ~4-fold DAT preference) and entirely distinct from GBR 12909 (ratio ≈ 0.003, highly DAT-selective). Among structurally characterized rimcazole analogues, compound 24 is uniquely sigma-1-preferring [1].
| Evidence Dimension | Sigma-1/DAT selectivity ratio (Ki sigma-1 / Ki DAT) |
|---|---|
| Target Compound Data | Ki sigma-1 = 138 nM; Ki DAT = 813 nM; Ratio = 0.17 (sigma-1-preferring) |
| Comparator Or Baseline | Rimcazole: Ki sigma-1 = 908 nM, Ki DAT = 224 nM, Ratio = 4.05 (DAT-preferring); GBR 12909: Ki sigma-1 = 318 nM, Ki DAT ≈ 1 nM, Ratio ≈ 0.003 (highly DAT-selective) |
| Quantified Difference | ~24-fold selectivity ratio difference vs. rimcazole; ~57-fold ratio difference vs. GBR 12909 |
| Conditions | [3H]WIN 35,428 displacement at DAT in rat caudate-putamen; [3H]pentazocine displacement at sigma-1 receptors |
Why This Matters
This uniquely inverted selectivity enables researchers to probe sigma-1 receptor pharmacology with reduced DAT-mediated confounds, a profile unavailable from rimcazole or GBR 12909.
- [1] Husbands SM, Izenwasser S, Kopajtic T, Bowen WD, Vilner BJ, Katz JL, Newman AH. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3,5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. J Med Chem. 1999 Oct 21;42(21):4446-55. doi: 10.1021/jm9902943. PMID: 10543888. View Source
